Methyl 2-(cyclopentylamino)acetate

Vue d'ensemble

Description

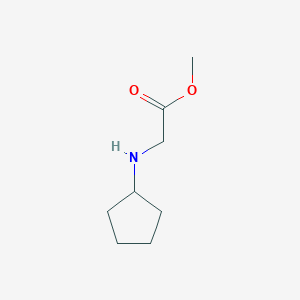

“Methyl 2-(cyclopentylamino)acetate” is a chemical compound with the CAS Number: 190904-15-5 . It has a molecular weight of 157.21 and its IUPAC name is methyl (cyclopentylamino)acetate . It is a liquid at room temperature .

Molecular Structure Analysis

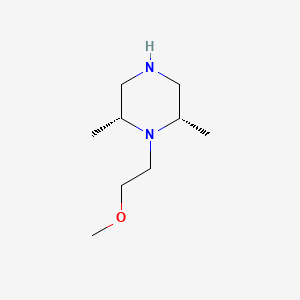

The InChI code for “Methyl 2-(cyclopentylamino)acetate” is 1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(cyclopentylamino)acetate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“Methyl 2-(cyclopentylamino)acetate” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Enzymatic Role in Parkinsonism Studies have highlighted the significance of certain compounds in understanding the enzymatic roles and genetic factors contributing to Parkinson's disease. For instance, acetaldehyde's interaction with the CYP450 2E1 enzyme has been studied for its potential to enhance parkinsonism, suggesting a link between enzyme activity and neurodegenerative diseases (Vaglini et al., 2013).

Environmental Contaminants Research on artificial sweeteners as emerging environmental contaminants has explored their detection, presence in wastewater, and potential ecological impacts. This highlights the growing concern over the environmental fate and transport of synthetic compounds (Lange, Scheurer, & Brauch, 2012).

Bioactive Compounds and Therapeutics The exploration of jasmonic acid and its derivatives underscores the potential of plant-derived compounds in developing new therapeutics. This research area focuses on understanding the biological activities of these compounds and their applications in medicine (Pirbalouti, Sajjadi, & Parang, 2014).

Alternative Energy Sources The search for sustainable alternatives to fossil fuels has led to the investigation of different feedstocks for biodiesel production. Studies on interesterification reactions, using compounds like methyl acetate, aim to develop cleaner and more sustainable biodiesel production methods (Esan et al., 2021).

Epigenetic Modifications and Health Outcomes Research into epigenetic modifications associated with childhood trauma emphasizes the complex interplay between genetic factors and environmental influences on health outcomes. This area investigates how epigenetic mechanisms, such as DNA methylation, are involved in the regulation of stress response genes and their implications for mental and physical health (Jiang et al., 2019).

Safety and Hazards

“Methyl 2-(cyclopentylamino)acetate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Methyl 2-(cyclopentylamino)acetate is a derivative of the amino acid glycine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, the primary targets of Methyl 2-(cyclopentylamino)acetate could be the receptors or enzymes involved in these processes.

Mode of Action

As a glycine derivative, it may interact with its targets to influence the secretion of anabolic hormones, provide energy during physical activities, and prevent muscle damage .

Biochemical Pathways

Given its role as a glycine derivative, it might be involved in the pathways where glycine and its derivatives play a crucial role .

Result of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, provide energy during physical activities, and prevent muscle damage .

Propriétés

IUPAC Name |

methyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKNHSCVKNDVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclopentylamino)acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)